molecular formula C12H15NOS B14316597 4-Butyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 112183-34-3

4-Butyl-2H-1,4-benzothiazin-3(4H)-one

Katalognummer: B14316597
CAS-Nummer: 112183-34-3
Molekulargewicht: 221.32 g/mol
InChI-Schlüssel: URZIQBMBZHZHPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with butyl isocyanate, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Halogens (chlorine, bromine), Lewis acids, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiazinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for developing new drugs targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Butyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the desired biological effect. The exact pathways and targets can vary depending on the application and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-1,4-Benzothiazin-3(4H)-one
  • 4-Methyl-2H-1,4-benzothiazin-3(4H)-one
  • 4-Ethyl-2H-1,4-benzothiazin-3(4H)-one

Comparison

4-Butyl-2H-1,4-benzothiazin-3(4H)-one is unique due to its butyl substituent, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets.

Eigenschaften

CAS-Nummer

112183-34-3

Molekularformel

C12H15NOS

Molekulargewicht

221.32 g/mol

IUPAC-Name

4-butyl-1,4-benzothiazin-3-one

InChI

InChI=1S/C12H15NOS/c1-2-3-8-13-10-6-4-5-7-11(10)15-9-12(13)14/h4-7H,2-3,8-9H2,1H3

InChI-Schlüssel

URZIQBMBZHZHPY-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)CSC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.